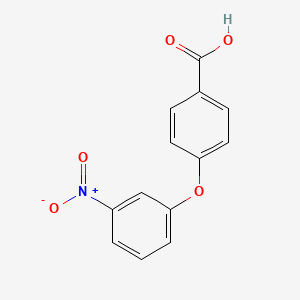

4-(3-Nitrophenoxy)benzoic acid

Description

Significance within Organic Chemistry and Aromatic Systems

In the realm of organic chemistry, 4-(3-Nitrophenoxy)benzoic acid is significant due to its hybrid structure, which combines the functionalities of a benzoic acid, a nitro compound, and a diaryl ether. This trifunctional nature makes it a versatile building block, or synthon, for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the carboxylic acid group influences the electron density of the aromatic rings, affecting the molecule's reactivity and its interactions with other chemical species. The ether linkage provides a degree of conformational flexibility, which is a key determinant of its crystal packing and macroscopic properties. The study of such molecules provides deeper insights into reaction mechanisms, intramolecular and intermolecular interactions, and structure-property relationships in polyfunctional aromatic systems.

Historical Context of Phenoxybenzoic Acid Derivatives Research

Research into phenoxybenzoic acid derivatives has a history rooted in the development of agricultural and pharmaceutical chemicals. Early investigations, such as those by Zimmerman and Hitchcock in 1942, explored the structure-activity relationships of substituted phenoxy and benzoic acids as plant growth regulators. usda.govnih.gov Over the decades, this class of compounds has expanded significantly, with derivatives being identified as metabolites of widely used pyrethroid insecticides. nih.gov For instance, 3-phenoxybenzoic acid is a known metabolite of several pyrethroids. nih.govnih.gov This has driven research into their environmental fate, metabolism, and biological effects. The versatility of the phenoxybenzoic acid scaffold has led to its incorporation into a wide array of compounds, including herbicides and other biologically active molecules. google.com

Current Research Landscape and Emerging Trends in Phenoxy-Substituted Benzoic Acids

The current research landscape for phenoxy-substituted benzoic acids is diverse and expanding. Scientists are exploring their potential in medicinal chemistry, with studies investigating their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. researchgate.netglobalresearchonline.netnih.gov The ability of these molecules to form stable crystal lattices through hydrogen bonding and other non-covalent interactions has also made them attractive candidates for crystal engineering and materials science. Emerging trends include the design and synthesis of novel derivatives with enhanced biological activities and specific material properties. There is also a growing interest in understanding the environmental and toxicological profiles of these compounds, driven by their presence as metabolites of common agrochemicals. nih.gov

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and behavior in various chemical and biological systems.

Molecular Structure and Formula

The compound has the molecular formula C₁₃H₉NO₅. Its structure consists of a benzoic acid moiety where the hydrogen at position 4 is substituted by a 3-nitrophenoxy group.

Spectroscopic Data (FT-IR, NMR)

Spectroscopic techniques are crucial for the structural elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for benzoic acid derivatives include a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info The C=O stretching of the carboxylic acid is also a prominent feature. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. nih.govthermofisher.com The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nitro and carboxyl groups, providing detailed information about the electronic environment of the molecule.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Functional Group | Characteristic Wavenumber/Chemical Shift |

| FT-IR | Carboxylic Acid O-H Stretch | ~3300-2500 cm⁻¹ (broad) |

| FT-IR | Carboxylic Acid C=O Stretch | ~1680-1710 cm⁻¹ |

| FT-IR | Nitro N-O Asymmetric Stretch | ~1500-1550 cm⁻¹ |

| FT-IR | Nitro N-O Symmetric Stretch | ~1345-1385 cm⁻¹ |

| ¹H NMR | Carboxylic Acid Proton | ~10-13 ppm (singlet) |

| ¹H NMR | Aromatic Protons | ~7-9 ppm (multiplets) |

| ¹³C NMR | Carboxylic Carbon | ~165-185 ppm |

| ¹³C NMR | Aromatic Carbons | ~110-160 ppm |

Thermal Analysis (TGA, DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of this compound. For nitrobenzoic acid isomers, significant weight loss is observed at temperatures between 125-200 °C, indicating the onset of pyrolysis. scielo.br

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.com This technique can identify melting points, glass transitions, and the heat of fusion. For instance, DSC analysis of nitrobenzoic acid isomers shows an exothermic stage between 250-400 °C. scielo.br The melting point of p-nitrobenzoic acid is around 238 °C. orgsyn.org

Table 2: Thermal Analysis Data for Nitrobenzoic Acid Isomers

| Parameter | Value/Range | Technique |

| Decomposition Temperature (TGA) | 125-200 °C (onset) | TGA |

| Exothermic Decomposition (DSC) | 250-400 °C | DSC |

| Heat of Decomposition (ΔHd) | 327.05 to 1003.98 J g⁻¹ | DSC |

Synthesis and Crystallography

The synthesis and crystallographic analysis of this compound are essential for its preparation and the detailed understanding of its three-dimensional structure.

Common Synthetic Routes

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. A common method involves the reaction of 4-fluorobenzoic acid or 4-chlorobenzoic acid with 3-nitrophenol (B1666305) in the presence of a base and a copper catalyst. Alternatively, the reaction of p-nitrotoluene can be a starting point for the synthesis of nitrobenzoic acid derivatives. orgsyn.org

Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of centrosymmetric dimers. Other interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings, also play a crucial role in stabilizing the crystal packing.

Biological and Pharmacological Activities

Research has indicated that phenoxybenzoic acid derivatives possess a range of biological activities.

Antimicrobial and Antifungal Studies

Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties. researchgate.netresearchgate.net They are used as preservatives in food and cosmetic products. globalresearchonline.net The antimicrobial activity is often attributed to the acidic nature of the carboxylic acid group, which can disrupt the cell homeostasis of bacteria. researchgate.net Studies have shown that some benzoic acid derivatives exhibit activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. nih.govmdpi.com

Antioxidant Potential

The antioxidant potential of phenolic and benzoic acid derivatives has been a subject of interest. mdpi.com The ability of these compounds to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring can enhance antioxidant activity. mdpi.com While benzoic acid itself may show limited antioxidant capacity, its derivatives can exhibit significant antioxidant effects. mdpi.com

Table 3: Summary of Potential Biological Activities

| Activity | Mechanism/Observation | Relevant Organisms/Assays |

| Antimicrobial | Disruption of bacterial cell homeostasis. | Staphylococcus aureus, Escherichia coli |

| Antifungal | Inhibition of yeast and mold growth. | Candida albicans, Aspergillus niger |

| Antioxidant | Free radical scavenging. | DPPH assay |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXUPRNANAQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Organic Reaction Chemistry of 4 3 Nitrophenoxy Benzoic Acid

Established Synthetic Pathways for 4-(3-Nitrophenoxy)benzoic Acid

Traditional syntheses of this compound typically involve the sequential construction of the aryl ether bond and the introduction of the nitro group onto the correct aromatic ring.

The formation of the diaryl ether core of this compound is a critical step, often achieved through nucleophilic aromatic substitution, such as the Ullmann condensation. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For this specific molecule, a plausible route involves the reaction between a salt of 4-hydroxybenzoic acid (or its ester derivative) and 1-bromo-3-nitrobenzene (B119269).

The regiochemistry of the final product is highly dependent on the order of the reaction steps. libretexts.org To achieve the desired 1,3-substitution of the nitro group and the 1,4-substitution of the carboxylic acid, the synthetic design must carefully control which functional group directs the subsequent substitution. libretexts.org For instance, nitrating 4-phenoxybenzoic acid would likely lead to a mixture of ortho and para isomers on the unsubstituted ring, not the desired meta-position on the other ring. Therefore, starting with precursors where the key substituents are already in place is crucial.

A logical multi-step sequence would be:

Ullmann Ether Synthesis : Reaction of 4-hydroxybenzoic acid methyl ester with 1-bromo-3-nitrobenzene using a copper catalyst. The ester is used to protect the carboxylic acid.

Hydrolysis : Saponification of the resulting methyl ester to yield the final this compound.

This approach ensures the correct placement of all functional groups. The principles of directing groups in electrophilic aromatic substitution are fundamental; a nitro group is a meta-director, while an ether group is an ortho, para-director. libretexts.org

An alternative established pathway involves the modification of a pre-formed diaryl ether scaffold. For example, if 4-(3-Nitrophenoxy)toluene were available, its methyl group could be oxidized to a carboxylic acid. A patent describes the oxidation of phenoxytoluenes to phenoxybenzoic acids using a cobalt catalyst activated by hydrogen peroxide. google.com

Another key intermediate transformation is the oxidation of an aldehyde to a carboxylic acid. The synthesis could proceed from 3-(3-Nitrophenoxy)benzaldehyde. This aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This strategy is analogous to the oxidation of 4-bromoacetophenone to 4-bromobenzoic acid, a standard transformation in multi-step synthesis. quora.com

Table 1: Key Intermediate Transformations

| Precursor | Transformation | Reagents | Product |

|---|---|---|---|

| 4-(3-Nitrophenoxy)toluene | Benzylic Oxidation | Co(OAc)₂, HBr, H₂O₂, O₂ | This compound |

| 3-(3-Nitrophenoxy)benzaldehyde | Aldehyde Oxidation | KMnO₄ or CrO₃/H₂SO₄ | This compound |

Exploration of Novel Synthetic Routes

Modern synthetic chemistry seeks to improve upon traditional methods by employing catalysis to enhance efficiency, selectivity, and substrate scope under milder conditions.

Recent advances in cross-coupling reactions offer powerful alternatives to the classical Ullmann condensation for aryl ether synthesis. Palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, enabling the coupling of aryl halides or triflates with alcohols and phenols under relatively mild conditions. nih.gov A potential novel route for this compound could involve the Pd-catalyzed coupling of methyl 4-hydroxybenzoate (B8730719) and 1-bromo-3-nitrobenzene.

Furthermore, copper-catalyzed C-O coupling reactions have seen significant improvements through the development of new ligands that facilitate the reaction at lower temperatures. organic-chemistry.org These methods could provide higher yields and greater functional group tolerance compared to traditional high-temperature Ullmann reactions. The use of metal nanoparticles as catalysts for various organic transformations, including the reduction of nitrophenols, also points towards innovative catalytic systems that could be applied in the synthesis or modification of this compound. nih.gov

Table 2: Potential Catalyst-Mediated Reactions

| Reaction Type | Catalyst System | Reactants | Advantage |

|---|---|---|---|

| Buchwald-Hartwig C-O Coupling | Pd catalyst, phosphine (B1218219) ligand | Methyl 4-hydroxybenzoate + 1-bromo-3-nitrobenzene | Milder conditions, broader scope |

| Modern Ullmann Coupling | Cu catalyst, specialized ligand | 4-halobenzoic acid + 3-nitrophenol (B1666305) | Lower temperatures, improved yields organic-chemistry.org |

Achieving specific regiochemistry is a central challenge in the synthesis of substituted biaryl compounds. The synthesis of phenoxy-substituted benzoic acids requires precise control over the substitution pattern on both aromatic rings. Recent studies have focused on catalyst-controlled C-H activation and functionalization, which can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution.

For instance, rhodium-catalyzed annulation of benzoic acids with alkynes has been studied, where the regioselectivity is influenced by substituents on the benzoic acid ring. mdpi.com While alkoxy groups can direct C-H activation to the ortho-position, their influence can be complex, sometimes leading to mixtures of isomers. mdpi.com The development of catalysts and directing groups that can selectively functionalize a specific C-H bond is an active area of research. A "traceless directing group" strategy has been developed for the synthesis of meta-phenols from benzoic acids using a CeO₂-CuO catalyst, highlighting innovative approaches to control regioselectivity. nih.gov Such strategies could potentially be adapted to construct the this compound framework with high precision.

Reaction Mechanisms and Kinetics Studies

The primary reactions involved in the synthesis of this compound, such as nucleophilic aromatic substitution (for ether formation) and electrophilic aromatic substitution (for nitration), have well-studied mechanisms.

Nucleophilic Aromatic Substitution (SₙAr): The formation of the diaryl ether bond via reaction of a phenoxide with a nitro-activated aryl halide proceeds through an SₙAr mechanism. The reaction rate is dependent on the slow step, which is the initial nucleophilic attack to form a resonance-stabilized Meisenheimer complex. youtube.com The presence of the electron-withdrawing nitro group is crucial as it stabilizes this intermediate, thereby accelerating the reaction. The kinetics are typically second-order, depending on the concentrations of both the aryl halide and the phenoxide.

Electrophilic Aromatic Substitution: If a nitration step were used on a phenoxybenzoic acid precursor, the mechanism would involve the attack of the aromatic ring on a nitronium ion (NO₂⁺), generated from nitric and sulfuric acids. The kinetics and regiochemical outcome are governed by the electronic properties of the substituents already present on the ring.

Studies on the reaction of benzoic acid with various radicals, such as OH, NO₃, and SO₄⁻, have been conducted to understand its atmospheric degradation. nih.govresearchgate.net These studies, often employing density functional theory (DFT), calculate reaction barriers and rate constants. nih.gov While focused on degradation, the mechanistic insights into how substituents affect reactivity and the stability of intermediates are broadly applicable to understanding the synthesis and reactivity of benzoic acid derivatives like this compound. The rate of a reaction is determined by the slowest, or rate-determining, step in its mechanism. youtube.com

Nucleophilic Aromatic Substitution Mechanisms in Phenoxybenzoic Acid Synthesis

The synthesis of this compound is prominently achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in organic chemistry for forming diaryl ethers. The Ullmann condensation, a classic copper-catalyzed reaction, is a primary method for this synthesis. beilstein-journals.orgwikipedia.org

The traditional Ullmann ether synthesis involves the coupling of an aryl halide with a phenol in the presence of copper, often at high temperatures. beilstein-journals.orgwikipedia.org For the synthesis of this compound, this would typically involve the reaction of a salt of 4-hydroxybenzoic acid with 1-bromo-3-nitrobenzene or 1-chloro-3-nitrobenzene. The nitro group on the benzene (B151609) ring is crucial as it is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, a prerequisite for SNAr reactions. youtube.comlibretexts.org

The mechanism of the Ullmann condensation is thought to involve the in-situ formation of a copper(I) phenoxide species. tandfonline.com This species then reacts with the aryl halide. Modern advancements in the Ullmann reaction have introduced the use of various ligands to accelerate the reaction and allow for milder conditions. organic-chemistry.org These ligands can chelate with the copper catalyst, enhancing its reactivity.

| Reaction Component | Role in Synthesis |

| 4-Hydroxybenzoic acid salt | Nucleophile |

| 1-Bromo-3-nitrobenzene | Electrophilic aryl halide |

| Copper (or copper salt) | Catalyst |

| Base (e.g., K2CO3, Cs2CO3) | To deprotonate the phenol |

| Solvent (e.g., DMF, Pyridine) | Reaction medium |

The reaction proceeds through an addition-elimination mechanism. The nucleophilic phenoxide attacks the carbon atom bearing the halogen on the nitro-activated benzene ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized, particularly by the electron-withdrawing nitro group at the meta-position. libretexts.org Finally, the halide ion is eliminated, and the aromaticity of the ring is restored, yielding the this compound product.

Electrophilic Aromatic Substitution Reactivity of the Aromatic Rings

The structure of this compound contains two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS).

The phenoxy ring , substituted with a nitro group, is significantly deactivated towards electrophilic attack. The nitro group is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comyoutube.com Any electrophilic substitution on this ring would be directed to the meta position relative to the nitro group.

| Ring | Substituents | Reactivity towards EAS | Directing Effects |

| Phenoxy Ring | Nitro group | Deactivated | Meta-directing |

| Benzoic Acid Ring | Phenoxy group, Carboxylic acid group | Complex | Ortho, para-directing (phenoxy), Meta-directing (carboxylic acid) |

Reaction Pathway Elucidation for Derivative Formation

The functional groups present in this compound, namely the carboxylic acid and the nitro group, are key sites for the synthesis of various derivatives.

The carboxylic acid group can undergo a variety of reactions typical for this functional group. For instance, it can be converted to an ester through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. truman.edu It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which can then be reacted with amines to form amides.

The nitro group on the phenoxy ring can be reduced to an amino group (-NH2). This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst (H2/Pd), tin(II) chloride (SnCl2) in acidic medium, or iron (Fe) in acidic medium. The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

The synthesis of derivatives often involves multi-step reaction sequences. For example, to synthesize an amide derivative on the benzoic acid part while keeping the nitro group intact, one would first protect the nitro group if necessary, then activate the carboxylic acid and react it with an amine. Conversely, to modify the phenoxy ring, one might first reduce the nitro group and then perform reactions on the newly formed amino group. The specific sequence of reactions is critical to avoid unwanted side reactions and to achieve the desired product. researchgate.net

Advanced Spectroscopic Characterization of 4 3 Nitrophenoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for the definitive structural elucidation of 4-(3-Nitrophenoxy)benzoic acid, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis of Aromatic and Carboxylic Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the carboxylic acid proton and the protons on the two separate aromatic rings. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm (and can be as high as 13 ppm in a solvent like DMSO-d6), due to the deshielding effect of the carbonyl group and hydrogen bonding. rsc.orgdocbrown.info

The aromatic region of the spectrum is more complex, displaying signals for eight protons distributed across two substituted benzene (B151609) rings. The protons on the benzoic acid ring system generally appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons ortho to the carboxyl group are expected around 8.0-8.2 ppm, while the protons ortho to the ether linkage are shifted slightly upfield, appearing around 7.1-7.3 ppm.

The protons of the 3-nitrophenoxy ring exhibit a more complex splitting pattern due to their meta and ortho relationships. The proton situated between the nitro and ether groups is expected to be the most deshielded in this ring system. The signals for this ring system typically appear between 7.4 and 8.0 ppm. acs.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | broad singlet |

| Aromatic (H ortho to -COOH) | ~8.1 | doublet |

| Aromatic (H ortho to ether, benzoic ring) | ~7.2 | doublet |

Note: Predicted values are based on analogous compounds and substituent effects described in the literature. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Correlation Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound provides evidence for the 13 distinct carbon atoms in the molecule, though some aromatic signals may overlap. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift typically in the range of 165-175 ppm. docbrown.infooregonstate.edu

The aromatic carbons exhibit chemical shifts between approximately 115 and 160 ppm. The quaternary carbons, those directly attached to substituents (ether oxygen, carboxyl group, nitro group), often show weaker signals. The carbon attached to the carboxyl group (C1) and the carbon attached to the ether linkage on the benzoic acid ring (C4) are distinct. docbrown.info Similarly, the carbons attached to the ether linkage (C1') and the nitro group (C3') on the other ring are identifiable. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups and the electron-donating effect of the ether oxygen. oregonstate.eduwisc.eduresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165-175 |

| Aromatic (C-O, nitrophenoxy ring) | ~155 |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-O, benzoic acid ring) | ~160 |

| Aromatic (C-COOH) | ~128 |

Note: Predicted values are based on typical chemical shift ranges for substituted benzenes and benzoic acids. oregonstate.eduwisc.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are essential for identifying the key functional groups within the this compound molecule.

Characteristic Vibrational Modes of Nitro and Carboxylic Acid Groups

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Carboxylic Acid Group: The most prominent feature of the carboxylic acid is the C=O stretching vibration, which typically appears as a strong band in the FT-IR spectrum between 1680 and 1710 cm⁻¹ for aromatic acids. spectroscopyonline.com The O-H stretching vibration is also highly characteristic, presenting as a very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. spectroscopyonline.comresearchgate.net The in-plane O-H bend is often coupled with the C-O stretch, resulting in bands around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹. A broad O-H out-of-plane bending vibration can also be observed around 900-960 cm⁻¹. spectroscopyonline.com

Nitro Group: The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretch is typically found in the 1500-1560 cm⁻¹ region, while the symmetric stretch appears between 1335 and 1365 cm⁻¹. researchgate.net These bands are usually strong in the infrared spectrum.

Ether Linkage: The asymmetric C-O-C stretching of the diaryl ether group is expected to produce a strong band in the FT-IR spectrum, typically in the 1230-1270 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Nitro | Asymmetric N-O stretch | 1500-1560 |

| Nitro | Symmetric N-O stretch | 1335-1365 |

| Carboxylic Acid | C-O stretch / O-H bend | 1210-1320 |

| Ether | Asymmetric C-O-C stretch | 1230-1270 |

Probing Intermolecular Interactions through Vibrational Shifts

The vibrational spectrum of this compound is sensitive to its molecular environment, particularly intermolecular hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically exist as centrosymmetric dimers linked by strong hydrogen bonds between the carboxyl groups. researchgate.netcore.ac.uk

This dimerization has a profound effect on the vibrational frequencies:

The O-H stretching frequency is significantly lowered and broadened compared to that of a free (monomeric) O-H group (which would be around 3500-3600 cm⁻¹). researchgate.net The broadness of the band from 2500-3300 cm⁻¹ is a direct consequence of this strong intermolecular interaction. spectroscopyonline.com

The C=O stretching frequency is also affected. Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, causing a shift to a lower wavenumber (a "red shift") compared to a non-hydrogen-bonded carbonyl group. The position between 1680-1710 cm⁻¹ is indicative of this dimeric structure. spectroscopyonline.comnih.gov

Changes in the physical state (e.g., from solid to dilute solution in a non-polar solvent) or complexation can disrupt these hydrogen bonds, leading to noticeable shifts in the O-H and C=O bands to higher frequencies. Thus, vibrational spectroscopy is a powerful tool for studying these crucial intermolecular forces. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of this compound and offers insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₃H₉NO₅) is 259 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at an m/z of 259.

The fragmentation of this compound is expected to proceed through several characteristic pathways for carboxylic acids and diaryl ethers:

Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of an •OH radical (17 mass units), leading to the formation of a stable acylium ion [M-OH]⁺. This would result in a prominent peak at m/z 242. docbrown.infolibretexts.org

Loss of the Carboxyl Group: The loss of the entire COOH group (45 mass units) as a radical can also occur, yielding a peak at m/z 214, corresponding to the 3-nitrophenoxybenzene cation. libretexts.org

Cleavage of the Ether Bond: Scission of the C-O ether bond can occur on either side of the oxygen atom. Cleavage retaining the charge on the benzoic acid portion would lead to a fragment at m/z 121 ([HOOC-C₆H₄]⁺), while cleavage retaining charge on the nitrophenyl portion would give a fragment at m/z 123 ([O₂N-C₆H₄]⁺).

Decarbonylation: The acylium ion at m/z 242 can further lose a molecule of carbon monoxide (CO, 28 mass units) to produce a fragment at m/z 214. The phenyl cation [C₆H₅]⁺ at m/z 77 is a very common fragment for monosubstituted benzene compounds and would likely be observed from the breakdown of the benzoic acid portion. docbrown.info

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 259 | Molecular Ion | [C₁₃H₉NO₅]⁺• |

| 242 | [M - •OH]⁺ | [C₁₃H₈NO₄]⁺ |

| 214 | [M - •COOH]⁺ or [M - OH - CO]⁺ | [C₁₂H₈NO₃]⁺ |

| 123 | [O₂N-C₆H₄]⁺ | [C₆H₄NO₂]⁺ |

| 121 | [HOOC-C₆H₄]⁺ | [C₇H₅O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

Electronic Absorption Spectra and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent chromophoric systems: the benzoic acid moiety and the 3-nitrophenoxy group. The benzene ring itself exhibits characteristic absorptions, which are modified by the attached substituents.

The primary chromophores in this compound are the benzene rings. The electronic spectrum of benzene typically shows three absorption bands around 184 nm, 204 nm, and 254 nm, which arise from π → π* transitions. spcmc.ac.in The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands.

In the case of benzoic acid, the carboxylic acid group (-COOH) acts as a chromophore and is in conjugation with the benzene ring. This conjugation leads to a shift in the primary and secondary absorption bands to longer wavelengths compared to benzene. spcmc.ac.in Benzoic acid derivatives typically exhibit two main absorption bands, often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). researchgate.netrsc.org

The 3-nitrophenoxy group introduces another strong chromophore, the nitro group (-NO2), attached to a phenoxy scaffold. The nitro group is a powerful electron-withdrawing group and its presence is known to cause a significant red shift (bathochromic shift) of the benzene absorption bands. The interaction between the non-bonding electrons of the ether oxygen and the π-systems of the two aromatic rings, along with the influence of the nitro and carboxylic acid groups, results in a complex UV-Vis spectrum with multiple electronic transitions. These transitions are generally of the π → π* and n → π* type. The n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, are typically weaker in intensity compared to the π → π* transitions.

The electronic absorption spectrum of this compound would therefore be expected to show intense absorptions corresponding to the π → π* transitions of the substituted benzene rings. The exact positions of the absorption maxima (λmax) would be a result of the combined electronic effects of the ether linkage, the nitro group, and the carboxylic acid group.

Table 1: Representative UV-Vis Absorption Data for Chromophores Related to this compound

| Chromophore/Related Compound | Typical Absorption Bands (λmax) | Transition Type |

| Benzene | ~184 nm, ~204 nm, ~254 nm | π → π |

| Benzoic Acid | ~230 nm (B-band), ~274 nm (C-band) rsc.org | π → π |

| Nitrobenzene | ~260 nm | π → π* |

Note: This table provides representative data for the fundamental chromophores. The actual spectrum of this compound will be a complex overlap and shifting of these bands due to the interconnected nature of the molecule.

Solvent Effects on Electronic Transitions in Spectroscopic Studies

The polarity of the solvent used in UV-Vis spectroscopy can have a significant impact on the position, intensity, and shape of the absorption bands. slideshare.netyoutube.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. academie-sciences.fr The interactions between the solute and solvent molecules, such as hydrogen bonding, can alter the energy gap between the electronic states. youtube.com

For this compound, the electronic transitions are expected to exhibit solvent-dependent shifts:

π → π Transitions:* These transitions typically undergo a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy required for the transition. slideshare.net

n → π Transitions:* In contrast, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for their excitation. youtube.com

The presence of the carboxylic acid and nitro groups in this compound makes it susceptible to specific solvent interactions. In protic solvents like ethanol (B145695) or water, the carboxylic acid group can act as a hydrogen bond donor and acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. These interactions can lead to noticeable shifts in the UV-Vis spectrum compared to when the spectrum is recorded in a non-polar solvent like hexane (B92381) or cyclohexane. slideshare.netnih.gov

Furthermore, the pH of the solvent can dramatically alter the spectrum, particularly for the ionizable carboxylic acid group. rsc.org In basic solutions, the carboxylic acid will be deprotonated to form the carboxylate anion. This change in the electronic nature of the substituent will affect the entire conjugated system, leading to shifts in the absorption maxima. rsc.org For instance, studies on benzoic acid have shown that the anionic form has absorption bands at slightly shorter wavelengths (a blue shift) compared to the neutral acid form. rsc.org

The choice of solvent is therefore a critical parameter in the UV-Vis spectroscopic analysis of this compound, as it can be used to probe the nature of the electronic transitions and the interactions of the molecule with its environment.

Table 2: Expected Solvent-Induced Shifts for Electronic Transitions in this compound

| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |

| π → π | Bathochromic (Red) Shift | Stabilization of the more polar excited state. |

| n → π | Hypsochromic (Blue) Shift | Stabilization of the ground state non-bonding electrons through hydrogen bonding. |

Computational and Theoretical Chemistry Studies of 4 3 Nitrophenoxy Benzoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Theoretical investigations into the molecular structure of 4-(3-Nitrophenoxy)benzoic acid would typically commence with geometry optimization.

Density Functional Theory (DFT) and Ab Initio Methods

Methods like DFT, particularly with the B3LYP functional and a 6-311G basis set, or the simpler Hartree-Fock (HF) method with a 6-31G basis set, are standard approaches for such calculations. These methods solve the Schrödinger equation in an approximate manner to determine the electronic structure and energy of the molecule. DFT has gained widespread popularity due to its favorable balance of computational cost and accuracy in accounting for electron correlation.

Optimized Molecular Geometries and Conformational Analysis

A full geometry optimization would yield the most stable three-dimensional arrangement of the atoms in this compound, providing key data on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the different spatial orientations of the molecule, particularly rotation around the ether linkage and the bond connecting the carboxylic acid group to the phenyl ring, to identify the global energy minimum conformation. Without specific studies, it is not possible to provide a data table of these geometric parameters.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. A detailed analysis would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, one would anticipate negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the acidic hydrogen of the carboxyl group.

Global Chemical Reactivity Descriptors

While the methodologies to perform these analyses are well-established, the specific results and data tables for this compound are not available in the reviewed literature. The execution of such a computational study would be necessary to generate the detailed and informative article as per the specified outline.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.netuba.arnih.gov This approach allows for a quantitative assessment of electron delocalization and donor-acceptor interactions, which are fundamental to understanding molecular stability and intermolecular forces. uba.ar NBO analysis emphasizes the role of quantum mechanical orbital interactions and exchange effects, which are distinct from classical electrostatic effects, particularly at the close distances found in strongly bound complexes. uba.ar

For this compound, NBO analysis is particularly useful for elucidating the interactions involving the electron-withdrawing nitro group, the flexible ether linkage, and the hydrogen-bonding carboxylic acid group. The analysis quantifies the stabilization energy, E(2), associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. icm.edu.pl A higher E(2) value indicates a stronger interaction.

Key intermolecular interactions for a dimer of this compound would involve the formation of hydrogen bonds between the carboxylic acid groups. The primary donor-acceptor interaction is the charge transfer from a lone pair (LP) of the carbonyl oxygen of one molecule to the antibonding orbital (σ*) of the O-H bond of another molecule. Other significant interactions include hyperconjugative effects involving the aromatic rings and the nitro group.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Dimer (Note: The following data is representative and illustrates typical interactions and stabilization energies for this class of compound, as specific published NBO data for this compound was not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | σ* (O-H) of COOH | 45.5 | Intermolecular Hydrogen Bond |

| LP (O) of O-H | σ* (C=O) | 12.8 | Intramolecular Resonance |

| π (C-C) Ring 1 | π* (C-C) Ring 2 | 5.2 | Inter-ring Conjugation |

| LP (O) Ether | π* (N-O) of NO₂ | 2.1 | Intramolecular Charge Delocalization |

Simulation of Spectroscopic Data

Computational chemistry provides robust tools for simulating various types of spectra, offering a powerful complement to experimental characterization. By calculating spectroscopic parameters from first principles, researchers can assign experimental signals, understand structure-property relationships, and predict the spectral features of novel compounds.

Theoretical Prediction of IR and Raman Spectra and Potential Energy Distribution (PED) Analysis

The theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using Density Functional Theory (DFT), often with hybrid functionals like B3LYP. researchgate.netnih.govresearchgate.net These calculations yield harmonic vibrational frequencies that, when appropriately scaled, show good agreement with experimental data. researchgate.net

A crucial part of the analysis is the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific molecular motions (e.g., stretching, bending, or a combination thereof). researchgate.netnepjol.info This allows for an unambiguous interpretation of the experimental IR and Raman spectra. For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C-O-C stretches of the ether linkage. The formation of intermolecular hydrogen bonds in the solid state, typically as a dimer, causes a significant red-shift and broadening of the O-H stretching band and a slight red-shift in the C=O stretching frequency compared to the monomeric form. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies (Scaled, cm⁻¹) and PED Assignments for this compound (Note: Data is representative for this class of molecule. Calculations are typically performed at the B3LYP level of theory.)

| Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

| ~3050 | O-H stretch (Dimer) | ν(O-H) researchgate.net |

| ~1710 | C=O stretch (Dimer) | ν(C=O) |

| ~1530 | NO₂ asymmetric stretch | νas(NO₂) nih.gov |

| ~1350 | NO₂ symmetric stretch | νs(NO₂) mdpi.com |

| ~1245 | C-O-C asymmetric stretch | νas(C-O-C) qnl.qa |

| ~1100 | C-O-C symmetric stretch | νs(C-O-C) academie-sciences.fr |

| ~920 | O-H out-of-plane bend (Dimer) | γ(O-H) researchgate.net |

Computation of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. cnr.itnih.govnih.gov This method, typically employed within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR spectra. researchgate.netnih.gov The calculations are performed on the optimized molecular geometry, and the results are referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts (δ) in ppm. nih.gov

For this compound, GIAO calculations can predict the chemical shifts for each unique proton and carbon atom. The electron-withdrawing effects of the nitro group and the carboxylic acid, as well as the influence of the ether oxygen, result in a characteristic pattern of chemical shifts in the aromatic regions. The calculated shifts are invaluable for assigning experimental spectra and confirming the molecular structure.

Table 3: Illustrative GIAO-DFT Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Data is representative for this class of molecule, referenced to TMS.)

| Atom Position | Calculated ¹H Shift (ppm) | Atom Position | Calculated ¹³C Shift (ppm) |

| H (Carboxyl) | ~13.1 | C (Carboxyl) | ~168.0 |

| H2'/H6' | ~8.15 | C1' (C-COOH) | ~126.5 |

| H3'/H5' | ~7.30 | C4' (C-O) | ~162.0 |

| H2 | ~7.85 | C1 (C-O) | ~155.0 |

| H4 | ~7.50 | C3 (C-NO₂) | ~149.0 |

| H5 | ~7.70 | C2'/C6' | ~131.0 |

| H6 | ~8.10 | C3'/C5' | ~118.0 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov It computes the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light. The output provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

For this compound, TD-DFT calculations can predict the characteristic UV-Vis absorption bands arising from π→π* and n→π* electronic transitions within the aromatic rings and the nitro and carboxyl groups. The choice of functional, such as CAM-B3LYP, is crucial for obtaining accurate results, especially for systems with potential charge-transfer character. The calculations can also identify the specific molecular orbitals involved in the main electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: Data is representative for this class of molecule. Solvent effects can shift the λmax values.)

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~315 | 0.15 | HOMO → LUMO | π→π* (Charge Transfer) |

| ~260 | 0.45 | HOMO-1 → LUMO | π→π |

| ~225 | 0.30 | HOMO → LUMO+1 | π→π |

Computational Studies of Related Nitro- and Phenoxybenzoic Acid Derivatives

The computational study of this compound is informed by a wealth of theoretical research on related molecules. Studies on nitrobenzoic acid isomers (2-, 3-, and 4-nitrobenzoic acid) have provided detailed assignments of their vibrational and NMR spectra, correlating the position of the electron-withdrawing nitro group with changes in electronic distribution and spectral features. researchgate.net For instance, the position of the nitro group significantly influences the acidity and the aromaticity of the benzene (B151609) ring. researchgate.net

Similarly, computational analyses of phenoxyacetic acids and other phenoxybenzoic acid derivatives have explored their geometries, vibrational spectra, and electronic properties. These studies often focus on intramolecular hydrogen bonding and the conformational flexibility of the ether linkage. For example, in p-(p-hydroxyphenoxy)benzoic acid, NBO analysis revealed significant intramolecular charge transfer that contributes to its stability. Research on 3- and 4-n-alkanoyloxy benzoic acids showed that para-derivatives are more stable than meta-derivatives due to stronger hydrogen bonding interactions. Furthermore, studies on compounds like 4-butyl-amino-3-nitro-benzoic acid highlight how multiple substituents collectively influence crystal packing through a combination of hydrogen bonds and π-π stacking interactions. This body of work provides a robust framework for interpreting the computational results of more complex derivatives like this compound.

Crystal Engineering and Supramolecular Chemistry of 4 3 Nitrophenoxy Benzoic Acid

Single Crystal X-ray Diffraction Analysis of Solid-State Structures

Single-crystal X-ray diffraction provides a definitive method for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid. Analysis of 4-(3-nitrophenoxy)benzoic acid reveals specific packing motifs and conformational details.

Crystal Packing Motifs and Unit Cell Parameters

The crystal structure of a related compound, 2-(4-nitrophenoxy)benzoic acid, has been determined to be triclinic with the space group P-1. iucr.orgnih.gov This suggests that this compound may also exhibit complex packing arrangements. In the case of the 2-isomer, there are three independent molecules in the asymmetric unit (Z' = 3). iucr.orgnih.gov The molecules are linked into a three-dimensional framework through a network of hydrogen bonds. iucr.org

| Crystal Data for 2-(4-Nitrophenoxy)benzoic acid | |

| Formula | C13H9NO5 |

| Molecular Weight | 259.21 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8495 (6) |

| b (Å) | 14.0847 (15) |

| c (Å) | 17.2325 (18) |

| α (°) | 113.187 (4) |

| β (°) | 98.515 (6) |

| γ (°) | 96.400 (7) |

| Volume (ų) | 1701.5 (3) |

| Z | 6 |

| Calculated Density (Mg m⁻³) | 1.518 |

| Temperature (K) | 120 (2) |

Torsion Angles and Molecular Conformation in the Crystalline State

In the solid state, the conformation of flexible molecules is dictated by a combination of intramolecular and intermolecular forces. For molecules like this compound, key torsional angles define the relative orientation of the phenyl rings and the substituent groups. In the related 2-(4-nitrophenoxy)benzoic acid, the two aryl rings in each of the three independent molecules are rotated away from the plane of the central ether linkage (C-O-C). iucr.org Similarly, the nitro and carboxyl groups are twisted out of the plane of their attached aryl rings. iucr.org This non-planar conformation is a common feature in diaryl ethers and is influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The specific values of these torsion angles can vary between different molecules in the asymmetric unit, precluding higher crystallographic symmetry. iucr.org

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is primarily directed by a variety of intermolecular interactions, with hydrogen bonds playing a crucial role.

O-H…O, N-H…O, and C-H…O Hydrogen Bonds

The most prominent interaction in carboxylic acid-containing structures is the O-H···O hydrogen bond, which typically leads to the formation of centrosymmetric dimers with an R(8) graph set motif. In the crystal structure of 2-(4-nitrophenoxy)benzoic acid, molecules are linked by O-H···O hydrogen bonds, forming two distinct types of R(8) dimers, one of which is centrosymmetric. iucr.orgnih.gov The hydrogen bond distances (H···O) are in the range of 1.79–1.81 Å, with O···O distances of 2.625(3)–2.648(3) Å and O-H···O angles between 172–176°. iucr.orgnih.gov

Beyond the strong carboxylic acid dimers, weaker C-H···O hydrogen bonds are also significant in building the extended structure. In 2-(4-nitrophenoxy)benzoic acid, an extensive network of C-H···O interactions links the primary dimers into a three-dimensional framework. iucr.orgnih.gov These interactions involve the aromatic C-H donors and the oxygen atoms of the nitro and carboxyl groups as acceptors. iucr.org For instance, C-H···O bonds link molecules into chains and further connect these chains, creating complex ring motifs. iucr.org

Supramolecular Assembly Design and Control

The predictable nature of the carboxylic acid dimer synthon makes this compound a valuable component in the design of supramolecular assemblies. The presence of the nitro group and the ether linkage provides additional functional sites for weaker, yet directionally significant, intermolecular interactions.

The formation of robust hydrogen-bonded dimers via the carboxylic acid groups provides a primary structural motif. The nitro group, with its potential for C-H···O interactions, and the flexible ether linkage allow for the formation of more complex, higher-order structures. By understanding the interplay of these various interactions, it is possible to predict and potentially control the self-assembly process, leading to the design of new materials with desired topologies and properties. The study of related structures, such as 2-(4-nitrophenoxy)benzoic acid, demonstrates how a combination of strong and weak hydrogen bonds can generate intricate three-dimensional frameworks. iucr.org The principles of crystal engineering can be applied to co-crystallize this compound with other molecules to form novel supramolecular architectures.

Formation of Dimeric and Polymeric Hydrogen-Bonded Architectures

A hallmark of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers. This robust supramolecular synthon is a recurring motif in the crystal structures of benzoic acid derivatives. For instance, in the related compound 2-(4-nitrophenoxy)benzoic acid, molecules are linked by O-H···O hydrogen bonds to form R2(2)(8) dimers. mun.caresearchgate.net One of these dimer types is centrosymmetric. mun.caresearchgate.net

These dimeric units can then be further assembled into more complex, higher-dimensional architectures through weaker interactions. In the case of 2-(4-nitrophenoxy)benzoic acid, an extensive network of C-H···O and C-H···π(arene) hydrogen bonds connects the dimers, resulting in a three-dimensional framework. mun.caresearchgate.net It is plausible that this compound would exhibit similar behavior, forming initial dimeric structures that are subsequently linked into polymeric chains or sheets.

Table 1: Hydrogen Bond Data for a Related Compound, 2-(4-Nitrophenoxy)benzoic acid

| Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | 1.79-1.81 | 2.625(3)-2.648(3) | 172-176 |

This data is for the related compound 2-(4-nitrophenoxy)benzoic acid and is presented here for illustrative purposes. mun.caresearchgate.net

Influence of Substituents on Supramolecular Synthon Formation

The nature and position of substituents on the benzoic acid ring play a critical role in determining the resulting supramolecular structure. The electron-withdrawing nitro group and the flexible phenoxy moiety in this compound are expected to significantly influence its crystal packing.

The position of the nitro group can affect the acidity of the carboxylic proton and the charge distribution on the aromatic rings, which in turn can modulate the strength and geometry of hydrogen bonds. Studies on various substituted benzoic acids have shown that substituents can lead to different hydrogen bonding patterns and, consequently, different supramolecular synthons. quora.com For example, the presence of a nitro group can introduce additional hydrogen bond acceptors, potentially leading to more complex networks.

In 2-(4-nitrophenoxy)benzoic acid, the nitro group's oxygen atoms act as acceptors for C-H···O hydrogen bonds, contributing to the formation of the three-dimensional structure. researchgate.net The relative positioning of the ether linkage and the nitro group in this compound would likely lead to a unique set of intermolecular interactions and a distinct crystal packing arrangement compared to its isomers.

Co-crystallization Studies with Other Chemical Entities

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. This involves combining a target molecule with a "co-former" to create a new crystalline solid with a unique structure. While specific co-crystallization studies involving this compound are not detailed in the provided search results, the broader class of nitrobenzoic acids has been the subject of such investigations.

For example, 3,5-dinitrobenzoic acid has been co-crystallized with various other molecules, forming both homodimers and heterodimers through hydrogen bonding. nih.govmdpi.com These studies demonstrate the potential of the carboxylic acid and nitro groups to participate in a variety of supramolecular synthons with different co-formers. It is reasonable to expect that this compound could also form co-crystals with a range of molecules, particularly those with complementary hydrogen bond donors and acceptors.

Structure Reactivity Relationship Studies of 4 3 Nitrophenoxy Benzoic Acid and Its Analogs Chemical/theoretical Focus

Electronic Effects of Nitro and Phenoxy Substituents on the Benzoic Acid Moiety

The chemical reactivity of the benzoic acid moiety in 4-(3-nitrophenoxy)benzoic acid is significantly influenced by the electronic effects of the 3-nitro group on the phenoxy ring and the ether linkage. The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This electron withdrawal deactivates the phenoxy ring towards electrophilic substitution and modulates the electronic character of the entire molecule.

The primary point of discussion is the effect of these substituents on the acidity of the carboxylic acid group. The acidity of a substituted benzoic acid is a direct measure of the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups stabilize the benzoate anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) of the parent acid. vedantu.com

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. researchgate.net The Hammett constant (σ) for a substituent is a measure of its electron-donating or electron-withdrawing ability. For the nitro group, the Hammett constants are positive, indicating its electron-withdrawing nature.

Table 1: Hammett Constants for Common Substituents

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from various compilations of Hammett constants. viu.ca

Steric Hindrance and Conformational Flexibility in Reactivity Modulation

The three-dimensional structure of this compound plays a critical role in modulating its reactivity. The molecule is not planar, with the two aromatic rings being able to rotate around the C-O-C ether linkage. This conformational flexibility, along with the steric bulk of the substituents, can significantly impact the accessibility of the reactive centers, particularly the carboxylic acid group.

Conformational analysis of related diaryl ether structures has shown that the degree of twisting between the aromatic rings can be influenced by the nature and position of the substituents. rsc.org While specific conformational studies on this compound are not widely available, insights can be drawn from studies on analogous systems. For instance, in substituted 2-phenoxybenzoic acids, the conformation is influenced by intramolecular hydrogen bonding, which is not a factor in the 4-phenoxy isomer.

The flexibility of the diaryl ether bridge is a key determinant of how the electronic effects of the nitro-substituted ring are transmitted to the benzoic acid moiety. A more rigid, planar conformation would allow for more effective electronic communication between the rings, whereas a more twisted conformation would reduce this communication.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of this compound and its analogs, QSAR can be employed to predict their reactivity based on calculated molecular descriptors.

For a series of substituted diaryl ethers, QSAR models can be developed to predict properties such as the acid dissociation constant (pKa), reaction rates, or binding affinities to a target protein. The descriptors used in these models can be broadly categorized as electronic, steric, and hydrophobic.

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |

| Steric | Molar refractivity (MR), Taft steric parameter (Es), van der Waals volume, Surface area |

| Hydrophobic | Partition coefficient (logP), Hydrophobic substituent constants (π) |

A hypothetical QSAR study on a series of substituted 4-phenoxybenzoic acids could aim to predict their acidity (pKa). A multiple linear regression (MLR) analysis might yield an equation of the form:

pKa = c₀ + c₁σ + c₂MR + c₃logP

where c₀, c₁, c₂, and c₃ are regression coefficients. Such a model would quantify the relative importance of electronic, steric, and hydrophobic effects on the acidity of these compounds. QSAR studies on nitroaromatic compounds have revealed that descriptors related to electrophilicity and hydrophobicity are often significant in predicting their biological effects. quora.com Similar principles can be applied to model their chemical reactivity. The development of robust QSAR models for diaryl ethers can aid in the design of new compounds with desired reactivity profiles without the need for extensive experimental synthesis and testing. nih.govmdpi.comnih.gov

Correlation of Computational Descriptors with Experimental Reactivity Profiles

Computational chemistry provides a powerful means to calculate a wide array of molecular descriptors that can be correlated with experimentally observed reactivity. For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into its electronic structure and reactivity.

One of the most fundamental reactivity parameters that can be correlated with computational descriptors is the acid dissociation constant (pKa). Theoretical studies on substituted benzoic acids have shown excellent correlations between calculated parameters and experimental pKa values. vedantu.com For example, the calculated energy difference between the carboxylic acid and its conjugate base (ΔEprot), or the calculated charges on the atoms of the carboxylic acid group, can be linearly correlated with the experimental pKa.

Table 3: Examples of Correlated Computational and Experimental Data

| Computational Descriptor | Experimental Property | Correlation Strength |

|---|---|---|

| Energy of LUMO | Electron affinity | Good |

| Energy of HOMO | Ionization potential | Good |

| Calculated pKa | Experimental pKa | Excellent |

For this compound, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be low due to the presence of the electron-withdrawing nitro group. A lower LUMO energy generally correlates with higher electrophilicity and increased reactivity towards nucleophiles. Conversely, the energy of the Highest Occupied Molecular Orbital (HOMO) can be related to the molecule's ability to donate electrons.

Furthermore, computational methods can be used to model the transition states of reactions involving the carboxylic acid group. The calculated activation energy for a reaction, such as esterification, can be correlated with the experimentally determined reaction rate. By comparing the calculated activation energies for a series of analogs of this compound, a theoretical reactivity profile can be established and validated against experimental data. These correlations provide a powerful predictive tool for understanding and designing new chemical entities based on this scaffold.

Applications As Chemical Building Blocks and Organic Intermediates

Utility in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 4-(3-Nitrophenoxy)benzoic acid makes it a valuable starting material for constructing elaborate molecular architectures.

While direct research detailing the use of this compound as a precursor for dyes and pigments is not extensively documented, the applications of its structural isomers and related compounds are well-established in this industry. For instance, compounds like 3-Nitro-4-alkoxybenzoic acid are recognized as important intermediates for azo dyes. annexechem.com Similarly, the isomer 4-(4-Nitrophenoxy)benzoic acid is noted for its potential in the development of dyes, where the nitro group plays a crucial role in the chromophore system. foodsweeteners.com The general utility of benzoic acid derivatives as intermediates for dyes is also widely acknowledged. byjus.comnih.gov The synthetic potential of this compound suggests it could serve in similar capacities, although specific industrial use in this area is not prominent in available research.

In the realm of medicinal chemistry, nitrophenoxy benzoic acid derivatives serve as key scaffolds for building pharmaceutical agents. Although specific studies on this compound are limited, related structures are integral to the synthesis of complex medicinal compounds. For example, halogenated derivatives such as 4-Chloro-3-(4-nitrophenoxy)benzoic acid function as intermediates in pharmaceutical synthesis. nih.gov The related structural motif, 4-(3'-nitrobenzyloxy)benzoic acid, which features a flexible benzyloxy linker instead of a phenoxy one, is a key building block in the synthesis of novel peptidomimetics. ontosight.ai These examples highlight the value of the nitrophenyl ether and nitrobenzyl ether moieties in constructing advanced scaffolds for drug discovery.

Peptidomimetics are compounds that mimic the structure and function of peptides, and they are crucial in drug development. The rigid, yet adaptable, framework of aromatic carboxylic acids makes them excellent starting points. While the direct application of this compound is not widely reported, the synthesis of novel peptidomimetics has been demonstrated using the closely related 4-(3'-nitrobenzyloxy)benzoic acid. ontosight.ai Furthermore, other amino-functionalized benzoic acids, such as 4-Amino-3-(aminomethyl)benzoic acid, are explicitly designed as scaffolds for combinatorial chemistry and as building blocks for peptidomimetics, underscoring the importance of this class of compounds in creating diverse molecular libraries.

Role in Materials Science and Polymer Chemistry

The incorporation of polar nitro groups and aromatic rings into molecular structures can lead to materials with unique optical, electronic, or thermal properties. While specific research on polymers or advanced materials derived directly from this compound is not prevalent, related compounds have shown promise. For instance, 3,5-Bis(4-nitrophenoxy)benzoic acid has been investigated for its potential in materials science due to its optical and electrical properties. Similarly, fluorinated analogues like 2-Fluoro-4-(3-nitrophenyl)benzoic acid are used in the production of advanced materials, including polymers. These examples suggest a potential, though currently underexplored, role for this compound in the development of novel polymers and functional materials.

Applications in Catalysis Research as a Ligand Precursor or Scaffold

In catalysis, ligands play a critical role in controlling the activity and selectivity of metal catalysts. The functional groups on this compound—the carboxylic acid and the reducible nitro group—make it a potential precursor for synthesizing ligands. After reduction of the nitro group to an amine, the resulting aminophenoxy benzoic acid could be used to create multidentate ligands capable of coordinating with metal centers. While there is no specific literature detailing the use of this compound as a ligand precursor, the use of nitrobenzoate salts, such as copper (II) 4-nitrobenzoate, has been noted to influence the outcome of catalytic reactions, indicating the relevance of the nitrobenzoic acid structure in the field of catalysis.

Green Chemistry Approaches in the Synthesis of 4 3 Nitrophenoxy Benzoic Acid

Development of Environmentally Benign Synthetic Protocols

The cornerstone of greening the synthesis of 4-(3-Nitrophenoxy)benzoic acid lies in redesigning the reaction protocols to be inherently safer and more environmentally friendly. This often involves a fundamental rethink of the reaction medium and the energy input required. The traditional synthesis, typically an Ullmann condensation or a nucleophilic aromatic substitution, often relies on high-boiling point, toxic organic solvents and harsh reaction conditions.

A significant source of waste in the chemical industry comes from the use of solvents. royalsocietypublishing.org Consequently, performing reactions without a solvent or with minimal solvent—a technique known as a neat or solvent-free reaction—is a primary goal of green chemistry. slideshare.netrsc.org Mechanochemistry, which uses mechanical energy (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful solvent-free technique. chimienouvelle.be This method is particularly advantageous for reactions involving solid reagents. chimienouvelle.be

In the context of synthesizing this compound, a mechanochemical approach could involve ball-milling a mixture of a 4-halobenzoic acid derivative and 3-nitrophenol (B1666305) with a suitable base and a catalyst. This approach can lead to shorter reaction times, higher yields, and circumvents the need for bulk solvent, simplifying product purification. cardiff.ac.ukcardiff.ac.uk Liquid-Assisted Grinding (LAG), where a minimal amount of liquid is added to facilitate the reaction, can further enhance reaction rates and yields compared to purely solid-state or conventional solution-based methods. beilstein-journals.org

Table 1: Comparison of Conventional vs. Proposed Mechanochemical Synthesis

| Parameter | Conventional Solution-Phase Synthesis | Proposed Solvent-Free Mechanochemical Synthesis |

|---|---|---|

| Solvent | High-boiling aprotic polar solvents (e.g., DMF, Dioxane) semanticscholar.org | None or minimal (Liquid-Assisted Grinding) rsc.org |

| Reaction Time | Several hours to days beilstein-journals.org | Minutes to a few hours cardiff.ac.uk |

| Energy Input | Prolonged thermal heating | Mechanical energy via ball-milling |

| Work-up | Solvent removal, extraction | Direct isolation of product, simple washing |

| Environmental Impact | High solvent waste, high energy consumption | Minimal waste, energy efficient rsc.org |

This table presents a hypothetical comparison based on general findings in mechanochemistry literature.

When a solvent is necessary, green chemistry principles advocate for the use of non-toxic, environmentally benign alternatives to traditional volatile organic compounds (VOCs). royalsocietypublishing.org Water is an ideal green solvent due to its non-toxicity, non-flammability, abundance, and low cost. researchgate.netmdpi.comresearchgate.net While the poor solubility of many organic reactants in water presents a challenge, this can be overcome through techniques such as using phase-transfer catalysts or performing the reaction in aqueous micellar solutions. researchgate.netresearchgate.net

For the synthesis of this compound, replacing solvents like DMF with water could dramatically reduce the environmental footprint of the process. researchgate.net The use of water can sometimes offer unique reactivity and selectivity, and the high polarity of the medium can facilitate the precipitation of the product, simplifying its isolation. mdpi.com Other green solvent alternatives include bio-based solvents, ionic liquids, and supercritical fluids like CO2. orientjchem.org

Table 2: Environmental Profile of Common vs. Green Solvents

| Solvent | Classification | Key Hazards | Sustainability Profile |

|---|---|---|---|

| DMF (Dimethylformamide) | Conventional | Reproductive toxicity, irritant | Undesirable, persistent |

| Dioxane | Conventional | Carcinogen, flammable | Undesirable, high concern |

| Water | Green | None | Highly recommended, safe, abundant mdpi.com |

| Ethanol (B145695) (Bio-derived) | Green | Flammable | Recommended, renewable |

| Ethyl Lactate | Green | Combustible | Recommended, biodegradable, bio-derived orientjchem.org |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajrconline.orgresearchgate.net By utilizing microwave radiation, this technique enables direct and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times—from hours to mere minutes. chemicaljournals.comresearchgate.net This rapid heating can also minimize the formation of side products, resulting in cleaner reactions and higher yields. researchgate.net

The synthesis of this compound via nucleophilic substitution is a prime candidate for MAOS. The polar reactants and intermediates involved in the reaction can couple efficiently with microwave irradiation, leading to a significant rate enhancement. researchgate.net MAOS can be effectively combined with other green chemistry techniques, such as the use of green solvents or solvent-free conditions, to further improve the sustainability of the process. researchgate.netcem.comacs.org

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Ether Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 3 - 24 hours chemicaljournals.com | 5 - 30 minutes ajrconline.orgchemicaljournals.com |

| Temperature | 100-180 °C chemicaljournals.com | Often similar or slightly higher, reached rapidly |